(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is a synthetic compound with significant interest in medicinal chemistry, particularly as a derivative of oxazolidinones. Its molecular formula is C14H16FN5O, and it features an azidomethyl group, which is known for its reactivity and potential in click chemistry applications. The compound is structurally characterized by the presence of a morpholine ring and a fluorinated phenyl group, contributing to its unique pharmacological properties .
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one exhibits biological activity similar to that of other oxazolidinones, particularly in antimicrobial contexts. It has been studied for its potential as an antibiotic, showing effectiveness against various Gram-positive bacteria. The presence of the azide group may enhance its activity by facilitating interactions with biological targets through bioorthogonal chemistry .
The synthesis of (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one typically involves several steps:
The primary applications of (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one lie in medicinal chemistry and drug development. Its derivatives are being explored for use as antibiotics, particularly against resistant strains of bacteria. Additionally, the compound's azide functionality makes it suitable for applications in bioconjugation and targeted drug delivery systems .
Interaction studies have shown that (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one interacts with bacterial ribosomes, inhibiting protein synthesis similarly to other oxazolidinones like linezolid. These interactions are critical for understanding its mechanism of action and potential side effects. Studies utilizing radiolabeled compounds have provided insights into its binding affinities and kinetics .
Several compounds share structural similarities with (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core | Broad-spectrum antibiotic |
| (S)-N-[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methylamine | Similar oxazolidinone structure | Antibacterial |
| (R)-5-(4-Acetyl-[1,2,3]triazol-1-ylmethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Contains a triazole moiety | Potentially enhanced antibacterial activity |
| 3-Fluoro-4-morpholinyl aniline | Morpholine ring without oxazolidine | Antimicrobial properties |
These compounds highlight the unique aspects of (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, particularly its azide functionality which may offer novel pathways for drug design and development .
Oxazolidinones are five-membered heterocyclic compounds featuring a carbonyl group, an oxygen atom, and a nitrogen atom within their core structure. The parent compound, 2-oxazolidinone, serves as the scaffold for numerous derivatives with pharmacological significance, including linezolid and tedizolid. (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one distinguishes itself through three key structural modifications:
| Compound | C-3 Substituent | C-5 Substituent | Chiral Center Configuration |
|---|---|---|---|
| Linezolid | 3-Fluoro-4-morpholinophenyl | Acetamidomethyl | S |
| Tedizolid | Pyridinyl-tetrazole | Hydroxymethyl | R |
| (R)-5-(Azidomethyl)-3-(3-Fluoro-...) | 3-Fluoro-4-morpholinophenyl | Azidomethyl | R |
This structural profile positions the compound as a hybrid between classical oxazolidinone antibiotics and modern click chemistry-enabled probes.
The incorporation of azidomethyl groups into oxazolidinones emerged as a strategic response to two challenges in antibiotic development:
Early work by researchers demonstrated that replacing linezolid’s acetamidomethyl group with an azidomethyl moiety retained antimicrobial potency while introducing synthetic versatility. For instance, azide-alkyne click reactions with propargyl alcohol or phenylacetylene generated triazole-linked derivatives with variable activity profiles, illustrating the group’s utility in structure-activity relationship studies.
Chirality profoundly impacts oxazolidinone pharmacology. In linezolid, the S-enantiomer exhibits fourfold greater antibacterial activity than its R-counterpart. However, the R-configuration in (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one introduces distinct advantages:
Capillary electrophoresis studies using cyclodextrin chiral selectors have confirmed that minor stereochemical alterations in oxazolidinones dramatically affect enantiomeric migration patterns, underscoring the R-configuration’s uniqueness.
The compound (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one represents a complex heterocyclic molecule with molecular formula C₁₄H₁₆FN₅O₃ and molecular weight of 321.31 g/mol [1] [2]. This oxazolidinone derivative exhibits significant structural complexity due to the presence of multiple functional groups and stereogenic centers that influence its overall three-dimensional architecture [3].
The oxazolidinone ring system forms the central structural framework of this compound, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms [4]. Crystallographic analysis of related oxazolidinone compounds reveals that the five-membered ring typically adopts a shallow envelope conformation, with one carbon atom serving as the flap that deviates from the planar arrangement of the remaining four atoms [5].
In oxazolidinone structures, the ring conformation is governed by the positioning of substituents and their steric interactions [4]. The (R)-configuration at the 5-position creates a defined stereochemical environment that influences the spatial arrangement of the azidomethyl substituent [5]. X-ray crystallographic data from similar oxazolidinone derivatives demonstrate that the C-O-C-N-C five-membered ring exhibits minimal deviation from planarity, with typical deviations ranging from 0.1 to 0.2 Angstroms [5].
The carbonyl group within the oxazolidinone ring maintains a planar geometry due to its sp² hybridization, contributing to the overall structural rigidity of the scaffold [4]. Bond lengths within the oxazolidinone core typically range from 1.35 to 1.45 Angstroms for C-N bonds and 1.20 to 1.25 Angstroms for the C=O double bond [4].
| Structural Parameter | Typical Range | Reference |
|---|---|---|
| C-N bond length | 1.35-1.45 Å | [4] |
| C=O bond length | 1.20-1.25 Å | [4] |
| Ring deviation | 0.1-0.2 Å | [5] |
| Envelope flap deviation | 0.12-0.15 Å | [5] |
The morpholinophenyl substituent attached to the nitrogen atom of the oxazolidinone ring exhibits complex conformational behavior due to the presence of both aromatic and saturated heterocyclic components [6]. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, predominantly adopts a chair conformation similar to cyclohexane [7] [6].
Crystallographic studies of morpholine-containing compounds demonstrate that the morpholine ring exists primarily in two distinct chair conformations: the equatorial-chair and axial-chair forms [6]. Spectroscopic analysis reveals that the equatorial-chair conformation is thermodynamically favored, with a conformational stability difference of approximately 109 ± 4 cm⁻¹ compared to the axial-chair form [6].
The morpholine ring conformation is characterized by specific geometric parameters that influence the overall molecular shape [7]. In the chair conformation, the oxygen and nitrogen atoms occupy defined positions that create a specific spatial orientation for the entire morpholinophenyl substituent [7]. The dihedral angles between the morpholine ring and the attached phenyl group typically range from 75 to 85 degrees, as observed in related structures [7].
Infrared spectroscopic analysis of morpholine conformers reveals distinct vibrational frequencies for the chair-equatorial and chair-axial forms [6]. The N-H stretching vibrations appear at 3336 cm⁻¹ for the equatorial conformer and 3320 cm⁻¹ for the axial conformer [6]. These spectroscopic signatures provide valuable insight into the conformational preferences of the morpholine component within the larger molecular framework [6].
| Conformational Parameter | Equatorial-Chair | Axial-Chair |
|---|---|---|
| N-H stretching frequency | 3336 cm⁻¹ | 3320 cm⁻¹ |
| Relative stability | 0 cm⁻¹ | +109 cm⁻¹ |
| Dihedral angle range | 75-85° | 75-85° |
The fluorine atom positioned at the 3-position of the phenyl ring exerts profound electronic effects on the aromatic system through both inductive and resonance mechanisms [8] [9]. Fluorine's high electronegativity (4.0 on the Pauling scale) creates a strong electron-withdrawing inductive effect that depletes electron density from the aromatic ring [8].
The electronic impact of fluorine substitution involves the creation of additional π-orbitals that interact with the aromatic system, leading to what has been termed "fluoromaticity" [9]. Each fluorine substituent contributes new molecular orbitals that are lower in energy than the original aromatic π-orbitals, effectively stabilizing the aromatic system [9]. This stabilization results in shorter carbon-carbon bond lengths within the ring and increased resistance to addition reactions [9].
Computational analysis reveals that fluorine substitution significantly alters the electrostatic potential distribution across the aromatic ring [10]. The electron-withdrawing effect of fluorine causes a redistribution of π-electron density, with the benzene ring showing positive electrostatic potentials in fluorinated compounds compared to negative potentials in unsubstituted aromatics [10]. This electronic reorganization affects the reactivity and binding properties of the entire molecular system [10].
The fluorine atom's electronic effects extend beyond simple inductive withdrawal, as it can participate in π-conjugation through its lone pair electrons [11]. This dual nature creates a "chameleonic" electronic behavior where fluorine can act as both an electron-withdrawing group through induction and an electron-donating group through resonance [12]. The net effect depends on the specific electronic environment and the nature of interactions with other substituents [12].
Molecular orbital calculations demonstrate that the fluorine 2p orbitals can overlap with the aromatic π-system, creating bonding interactions that contribute to ring stabilization [9]. The carbon-fluorine bond lengths in aromatic systems typically range from 1.33 to 1.35 Angstroms, shorter than aliphatic C-F bonds due to the enhanced π-character [9].
| Electronic Parameter | Fluorinated Aromatic | Unsubstituted Aromatic |
|---|---|---|
| Electrostatic potential | Positive | Negative |
| C-F bond length | 1.33-1.35 Å | Not applicable |
| π-orbital energy | Lower | Higher |
| Ring stability | Enhanced | Baseline |
The azidomethyl group (-CH₂N₃) attached to the 5-position of the oxazolidinone ring represents a highly reactive functional group characterized by its linear nitrogen-nitrogen arrangement and significant chemical versatility [13] [14]. The azide functional group consists of three nitrogen atoms arranged in a linear fashion with alternating single and double bonds, creating a resonance-stabilized system [14].
Structural analysis of azidomethyl-containing compounds reveals that the spatial orientation of the azide group is critical for its reactivity and stability [13]. The azidomethyl group can adopt different rotational conformations around the C-N bond, with the orientation significantly affecting the compound's chemical behavior [13]. Computational studies demonstrate that changing the orientation of the azide group can alter the population ratio of different conformational states [13].
The azide group exhibits characteristic vibrational frequencies that serve as diagnostic markers for its structural arrangement [13]. Infrared spectroscopy typically shows intense absorption bands around 2100-2110 cm⁻¹, corresponding to the antisymmetric N-N-N stretching vibration [13]. The exact frequency depends on the local electronic environment and the spatial orientation of the azide group relative to other molecular components [13].
The reactivity of the azidomethyl group is governed by its ability to participate in various chemical transformations, including cycloaddition reactions and thermal decomposition processes [14]. The azide group's linear arrangement creates specific steric requirements that influence reaction pathways and product formation . The spatial orientation of the azidomethyl substituent affects the accessibility of the reactive nitrogen centers and determines the stereochemical outcome of chemical transformations .
Electronic structure calculations reveal that the azide group acts as an electron-withdrawing substituent through inductive effects, with Hammett-Taft parameters indicating significant electron withdrawal capacity [12]. The azide group's electronic properties are characterized by σF = 0.38 and σR = 0.02, demonstrating strong inductive withdrawal with minimal resonance contribution [12].
The stereochemical environment created by the (R)-configuration at the 5-position of the oxazolidinone ring influences the spatial orientation of the azidomethyl group . This stereochemical arrangement creates specific steric interactions that can affect both the compound's stability and its reactivity toward nucleophilic and electrophilic reagents .
| Azide Parameter | Value | Method |
|---|---|---|
| N-N-N stretching frequency | 2100-2110 cm⁻¹ | IR spectroscopy |
| Hammett σF parameter | 0.38 | Gas-phase acidity |
| Hammett σR parameter | 0.02 | Electronic structure |
| Bond angle N-N-N | ~180° | X-ray crystallography |
The retrosynthetic analysis of (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one reveals multiple strategic disconnections that can guide synthetic planning. The target molecule can be deconstructed through several key bond-breaking approaches that highlight the most efficient synthetic pathways [1] [2].
The primary retrosynthetic disconnection involves cleavage of the carbon-nitrogen bond between the azidomethyl group and the oxazolidinone ring, leading to the key intermediate (5R)-3-(3-Fluoro-4-Morpholinylphenyl)-5-Hydroxymethyl-2-Oxazolidinone. This strategic disconnection is particularly attractive because it allows for the introduction of the azide functionality as a late-stage transformation, minimizing potential compatibility issues with other functional groups throughout the synthetic sequence [1] [3].
Alternative retrosynthetic approaches include disconnection of the morpholine-phenyl bond, which would lead to a fluoroaniline derivative and a morpholine coupling partner. However, this approach is less favorable due to the increased complexity of introducing the morpholine moiety onto an electron-deficient fluorinated aromatic system [4] [5].
The oxazolidinone ring formation represents another critical retrosynthetic consideration. Literature precedents suggest that this heterocyclic core can be efficiently constructed through cyclization of appropriately substituted amino alcohol derivatives with carbon dioxide or phosgene equivalents under basic conditions [6] [7]. The stereochemical integrity of the (R)-configuration at the 5-position must be carefully maintained throughout this ring-forming step.
| Synthetic Approaches to Oxazolidinone Azide Compounds | |||||
|---|---|---|---|---|---|
| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Stereochemical Outcome |
| Mitsunobu Reaction with HN3 | Chiral α-hydroxy esters | ADDP, PMe3, HN3 | Room temperature | 85-95 | Complete inversion |
| Azide Displacement via Tosylate | 5-Hydroxymethyl oxazolidinone | TsCl, NaN3 | 0°C to rt | 70-85 | Retention |
| Direct Azide Introduction | Chloro intermediates | NaN3, DMF | 80°C | 60-80 | Variable |
| Flow Chemistry Approach | Tosyl azide precursors | Dowex azide resin | 90°C | 80-90 | Stereoretentive |
| Enzymatic Cyclization | Epoxide derivatives | Dehalogenase enzyme | 40-60°C | 75-85 | Stereoselective |
The synthesis of (5R)-3-(3-Fluoro-4-Morpholinylphenyl)-5-Hydroxymethyl-2-Oxazolidinone represents a critical intermediate in the preparation of the target azide compound. This intermediate serves as the immediate precursor for azide introduction and must be prepared with high stereochemical purity to ensure the final product meets the required enantiomeric excess specifications [6] [8].
The most efficient synthetic route to this intermediate involves the reaction of 3-fluoro-4-morpholinylaniline with (S)-epichlorohydrin, followed by cyclization under carbon dioxide atmosphere. This one-pot methodology has been demonstrated to proceed with excellent stereoselectivity, providing the desired (R)-configuration at the 5-position through a stereospecific ring-closing process [6] [5].
Experimental optimization studies have revealed that the reaction temperature significantly impacts both the yield and stereochemical outcome. Reactions conducted at 70°C in the presence of boron trifluoride diethyl ether (0.06-0.2 equivalents) provide optimal results, with yields ranging from 75-85% and enantiomeric excess values exceeding 95% [6] [8]. The use of carbon dioxide as the carbonyl source offers several advantages over traditional phosgene-based methodologies, including improved safety profiles and reduced environmental impact [6] [7].
Alternative synthetic approaches to this intermediate include the palladium-mediated cyclization of appropriately substituted carbamate precursors. However, these methods typically require more stringent reaction conditions and specialized ligand systems, making them less attractive for large-scale synthesis [9] [10].
The morpholine nitrogen in the target molecule presents unique challenges for synthetic manipulation, as this functional group must be protected during certain synthetic transformations while remaining compatible with the azide functionality. Several protecting group strategies have been evaluated for their effectiveness in this synthetic context [14] [15] [16].
The tert-butoxycarbonyl (Boc) protecting group emerges as the most versatile option for morpholine nitrogen protection. Installation of the Boc group can be achieved using di-tert-butyl dicarbonate in the presence of triethylamine at 0°C, providing quantitative conversion with no observed racemization of the oxazolidinone stereocenter. The Boc group exhibits excellent stability under basic conditions and is compatible with azide introduction reactions, making it ideal for this synthetic sequence [14] [15].
Benzyloxycarbonyl (Cbz) protection offers an alternative approach, particularly when hydrogenolysis conditions are compatible with other synthetic transformations. The Cbz group can be installed using benzyloxycarbonyl chloride under biphasic conditions (acetone/water) with sodium carbonate as base. While this protecting group shows good stability under most reaction conditions, its removal requires palladium-catalyzed hydrogenolysis, which may not be compatible with the azide functionality [15] [16].
Tosyl protection provides another viable option, particularly for sequences requiring strong basic conditions. The tosyl group can be installed using p-toluenesulfonyl chloride in dichloromethane with triethylamine, providing excellent conversion yields. Removal of the tosyl group typically requires dissolving metal conditions (sodium in liquid ammonia), which are compatible with azide functionality but may require specialized equipment and handling procedures [15] [16].
| Protecting Group Strategies for Morpholine Nitrogen | ||||
|---|---|---|---|---|
| Protecting Group | Installation Conditions | Stability to Conditions | Removal Conditions | Compatibility with Azide |
| Boc (tert-Butoxycarbonyl) | Boc2O, Et3N, 0°C | Stable to base, labile to acid | TFA, CH2Cl2 or HCl | Excellent |
| Cbz (Benzyloxycarbonyl) | CbzCl, Na2CO3, acetone/H2O | Stable to acid/base, labile to H2/Pd | H2, Pd/C, MeOH | Good |
| Tosyl (p-Toluenesulfonyl) | TsCl, Et3N, CH2Cl2 | Stable to acid/base | Na/NH3 or Mg, MeOH | Excellent |
| Phthalimide | Phthalic anhydride, heat | Stable to acid/base | NH2NH2, EtOH, heat | Good |
| Acetyl | Ac2O, pyridine | Moderately stable | Aqueous NaOH | Fair |
The development of catalytic asymmetric methodologies for oxazolidinone synthesis has emerged as a highly active area of research, offering the potential for more efficient and environmentally benign synthetic routes. Several catalytic systems have been investigated for their ability to construct the oxazolidinone core with high enantioselectivity [9] [10] [17].
Ruthenium(II)-N-heterocyclic carbene (NHC) complexes have demonstrated exceptional performance in the asymmetric hydrogenation of 2-oxazolones to yield optically active 2-oxazolidinones. These catalytic systems achieve enantioselectivities up to 96% with excellent chemical yields (85-99%) across a broad substrate scope including aryl and heteroaryl substituents. The reaction conditions are remarkably mild, requiring only 50 bar hydrogen pressure at 60°C in toluene solvent [10] [18].
The mechanism of ruthenium-catalyzed asymmetric hydrogenation involves coordination of the 2-oxazolone substrate to the chiral ruthenium center, followed by stereoselective hydrogen delivery to the carbon-nitrogen double bond. The high enantioselectivity is attributed to the rigid coordination environment provided by the NHC ligand, which effectively discriminates between the enantiotopic faces of the substrate [10] [18].
Rhodium(III)-Cp* complexes offer an alternative catalytic approach through C-H functionalization and subsequent ring-opening/cyclization of vinylene carbonate with substituted anilines. While this methodology does not provide enantioselective outcomes, it offers unique advantages in terms of substrate scope and functional group tolerance. The reaction proceeds at elevated temperatures (120°C) in dichloroethane solvent with moderate to good yields (65-85%) [19] [18].
Organocatalytic approaches using triazabicyclodecene (TBD) supported on polystyrene resins have been developed for the continuous flow synthesis of 2-substituted oxazolidinones using carbon dioxide as the carbonyl source. This methodology combines the advantages of flow chemistry with the environmental benefits of CO2 utilization, providing a sustainable approach to oxazolidinone synthesis [17] [20].
| Catalytic Systems for Asymmetric Oxazolidinone Synthesis | |||||
|---|---|---|---|---|---|
| Catalyst System | Substrate Type | Reaction Conditions | Enantioselectivity (% ee) | Yield (%) | Substrate Scope |
| Ru(II)-NHC Complex | 2-Oxazolones | H2 (50 bar), 60°C, toluene | Up to 96% | 85-99 | Aryl, heteroaryl substituents |
| Rh(III)-Cp* Complex | Vinylene carbonate | 120°C, DCE, 12h | Not applicable | 65-85 | Indolyl, pyrrolyl anilines |
| TBD (Triazabicyclodecene) | Epoxy amines | CO2 (1 bar), 80°C, flow | Racemic | 70-90 | Various epoxy amines |
| Tetraarylphosphonium Salt | Glycidols + isocyanates | 80°C, neat, 8h | Up to 85% | 75-95 | Diverse glycidols |
| Triethylamine Hydroiodide | Epoxides + isocyanates | 100°C, solvent-free | Racemic | 80-95 | Terminal epoxides |
The application of continuous flow chemistry to azide incorporation reactions has gained significant attention due to the inherent safety advantages and improved reaction control offered by microreactor systems. The hazardous nature of azide compounds, particularly their potential for explosive decomposition, makes flow chemistry an attractive alternative to traditional batch processes [21] [22] [23].
Flow chemistry approaches to azide formation typically involve the in situ generation of azide reagents within the reactor system, minimizing the accumulation of potentially hazardous intermediates. One particularly effective strategy involves the use of Dowex azide resin for the generation of tosyl azide from tosyl chloride in water-free acetonitrile. This approach allows for the controlled generation of azide reagents with immediate consumption in subsequent synthetic transformations [21] [24].
The optimization of flow parameters is critical for achieving high conversion rates and selectivity in azide incorporation reactions. Flow rates in the range of 0.1-4.0 mL/min have been identified as optimal, providing sufficient residence time (10-60 minutes) for complete reaction while maintaining excellent mixing efficiency (>95%). Temperature control is particularly important, with optimal results typically achieved in the range of 50-120°C depending on the specific transformation [21] [22] [24].
Microfluidic chip designs have been developed specifically for azide synthesis applications, incorporating features such as reverse-rotating T-shaped mixers to achieve rapid and efficient mixing of reactive components. These specialized reactor designs can achieve near-quantitative mixing efficiency with channel diameters of 1 mm and collision angles of 180°, providing excellent control over reaction stoichiometry and minimizing side product formation [22] [25].
The safety benefits of flow chemistry for azide incorporation are substantial. The reduced inventory of hazardous materials, improved heat dissipation, and inherent containment of reactive species significantly reduce the risks associated with azide chemistry. Additionally, the continuous nature of flow processes allows for better process control and monitoring, enabling rapid response to any deviation from optimal reaction conditions [21] [22] [23].
Scale-up considerations for flow-based azide incorporation processes are generally favorable, as the fundamental principles of mass transfer and heat transfer remain consistent across different reactor scales. The modular nature of flow systems allows for straightforward scale-up through numbering-up (parallel operation of multiple reactors) or scaling-up (increasing reactor dimensions), providing flexibility in meeting production requirements [23] [25] [24].
| Flow Chemistry Parameters for Azide Incorporation | |||
|---|---|---|---|
| Parameter | Optimal Range | Critical Factors | Safety Benefits |
| Flow Rate | 0.1-4.0 mL/min | Mass transfer rate | Reduced inventory |
| Residence Time | 10-60 minutes | Reaction completion | Better heat control |
| Temperature | 50-120°C | Thermal stability | Inherent safety |
| Pressure | 1-10 bar | Safety considerations | Containment |
| Channel Diameter | 0.5-2.0 mm | Pressure drop | Scalability |
| Mixing Efficiency | >95% | Reaction selectivity | Reproducibility |
The implementation of automated control systems in flow chemistry platforms enables precise control of reaction parameters and real-time monitoring of process performance. These systems can automatically adjust flow rates, temperatures, and pressures to maintain optimal reaction conditions, while continuous analytical monitoring allows for immediate detection of any process deviations [23] [25].
Recent developments in click chemistry applications within flow systems have demonstrated the versatility of continuous flow platforms for azide-based transformations. Copper-catalyzed azide-alkyne cycloaddition reactions have been successfully implemented in flow systems, providing access to triazole derivatives with excellent yields and reduced reaction times compared to batch processes [23] [26].